molecular formula C15H17BrN2S B4917442 1-[(4-Bromothiophen-2-yl)methyl]-4-phenylpiperazine

1-[(4-Bromothiophen-2-yl)methyl]-4-phenylpiperazine

Cat. No.: B4917442
M. Wt: 337.3 g/mol
InChI Key: YYDYARJAJQYRFP-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]-4-phenylpiperazine is a chemical compound that features a piperazine ring substituted with a phenyl group and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-phenylpiperazine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 4-bromothiophene-2-boronic acid with 1-(4-phenylpiperazin-1-yl)methanone under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromothiophen-2-yl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]-4-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromothiophene moiety may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperazine
  • 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine
  • (4-Bromothiophen-2-yl)methanol

Uniqueness

1-[(4-Bromothiophen-2-yl)methyl]-4-phenylpiperazine is unique due to the presence of both a phenyl group and a bromothiophene moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2S/c16-13-10-15(19-12-13)11-17-6-8-18(9-7-17)14-4-2-1-3-5-14/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDYARJAJQYRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CS2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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